molecular formula C13H21NO3S B511606 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine CAS No. 898646-07-6

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine

Cat. No.: B511606
CAS No.: 898646-07-6
M. Wt: 271.38g/mol
InChI Key: TURXIUFQZNIARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine is an organic compound characterized by its unique structural features It contains a sulfonyl group attached to a dimethylamine moiety, along with methoxy, methyl, and methylethyl substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The phenyl ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonylation: The amine group is then sulfonylated using a sulfonyl chloride reagent.

    Substitution: The final step involves the substitution of the sulfonyl chloride with dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the dimethylamine moiety may enhance binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[2-Methoxy-4-methylphenyl]sulfonyl}dimethylamine
  • {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}dimethylamine
  • {[4-Methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine

Uniqueness

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methylethyl groups on the phenyl ring provides distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

2-methoxy-N,N,4-trimethyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-9(2)11-8-13(18(15,16)14(4)5)12(17-6)7-10(11)3/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURXIUFQZNIARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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